![molecular formula C11H18O2 B14497633 (Bicyclo[3.3.1]nonan-1-yl)acetic acid CAS No. 63296-90-2](/img/structure/B14497633.png)
(Bicyclo[3.3.1]nonan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[331]nonan-1-yl)acetic acid is a bicyclic compound featuring a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid typically involves the construction of the bicyclo[3.3.1]nonane core followed by functionalization to introduce the acetic acid moiety. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for synthesizing the bicyclo[3.3.1]nonan-9-one cores, which can then be further functionalized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[3.3.1]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the acetic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Bicyclo[3.3.1]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: This compound shares the bicyclic core but differs in functional groups.
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring system.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
Uniqueness
(Bicyclo[3.3.1]nonan-1-yl)acetic acid is unique due to its specific combination of a bicyclic core and an acetic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
63296-90-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(1-bicyclo[3.3.1]nonanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)8-11-5-1-3-9(7-11)4-2-6-11/h9H,1-8H2,(H,12,13) |
InChI Key |
GQJZEGCWVLTTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


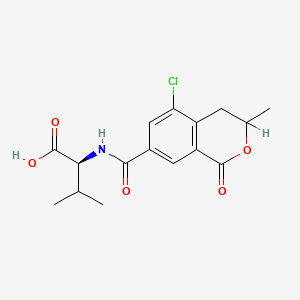
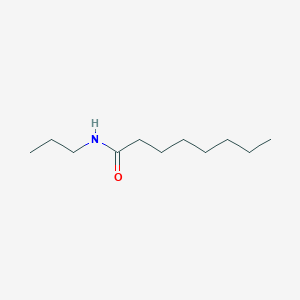
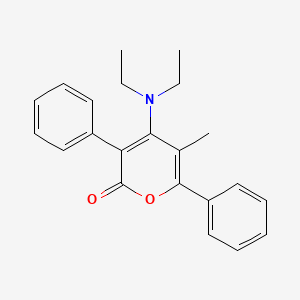

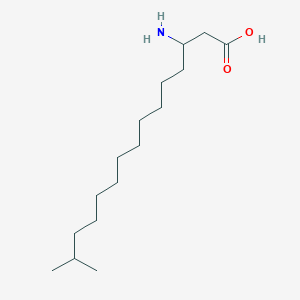
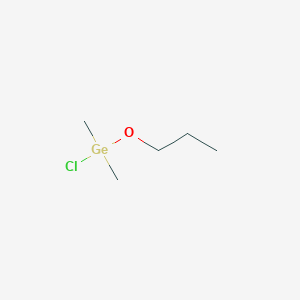
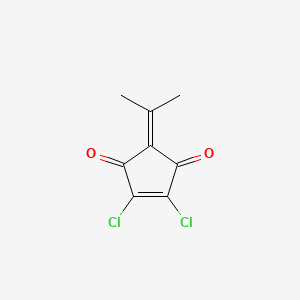
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
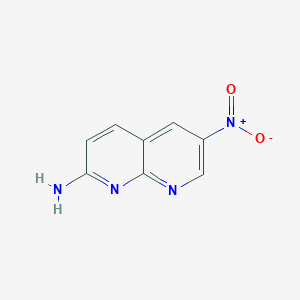
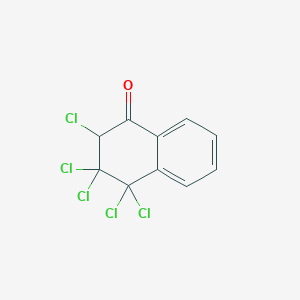
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)

![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
